molecular formula C10H15NO2 B14134957 2-Ethoxy-N-(methoxymethyl)aniline CAS No. 88919-96-4

2-Ethoxy-N-(methoxymethyl)aniline

Katalognummer: B14134957
CAS-Nummer: 88919-96-4
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: IJYXKGIMJLITHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-N-(methoxymethyl)aniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethoxy group and a methoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-N-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-ethoxyaniline with formaldehyde and methanol under acidic conditions can yield this compound. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methoxymethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-N-(methoxymethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-N-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-N-(methoxymethyl)aniline involves its interaction with specific molecular targets. The ethoxy and methoxymethyl groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Ethoxyaniline: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    N-Methoxymethylaniline: Lacks the ethoxy group, which can affect its reactivity and applications.

    2-Methoxyaniline: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness: 2-Ethoxy-N-(methoxymethyl)aniline is unique due to the presence of both ethoxy and methoxymethyl groups. This combination provides distinct reactivity and makes the compound suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

88919-96-4

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

2-ethoxy-N-(methoxymethyl)aniline

InChI

InChI=1S/C10H15NO2/c1-3-13-10-7-5-4-6-9(10)11-8-12-2/h4-7,11H,3,8H2,1-2H3

InChI-Schlüssel

IJYXKGIMJLITHL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.